![molecular formula C22H18 B12529850 9-[(4-Ethenylphenyl)methyl]-9H-fluorene CAS No. 684215-56-3](/img/structure/B12529850.png)
9-[(4-Ethenylphenyl)methyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-Ethenylphenyl)methyl]-9H-fluorene is an organic compound with the molecular formula C22H18 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a vinylbenzyl group attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene typically involves the reaction of fluorene with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9-[(4-Ethenylphenyl)methyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
9-[(4-Ethenylphenyl)methyl]-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 9-[(4-Vinylphenyl)methyl]-9H-carbazole
- 9-[(4-Ethenylphenyl)methyl]-9H-carbazole
Uniqueness
9-[(4-Ethenylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, such as the presence of both a fluorene core and a vinylbenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
684215-56-3 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
9-[(4-ethenylphenyl)methyl]-9H-fluorene |
InChI |
InChI=1S/C22H18/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14,22H,1,15H2 |
Clave InChI |
BSRIIEPRQWEWEJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


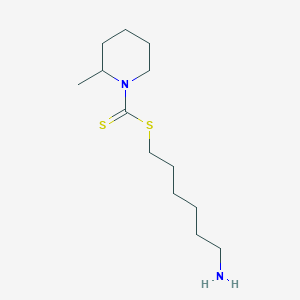
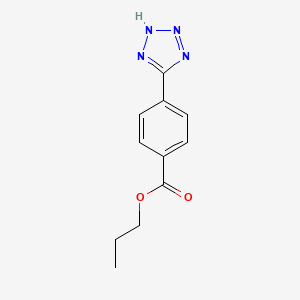
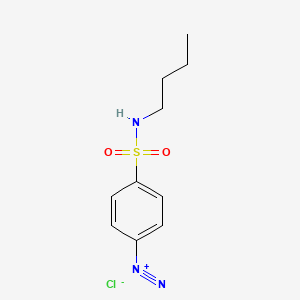
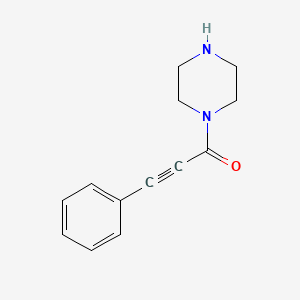

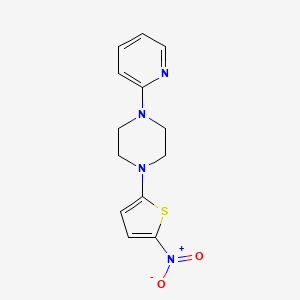


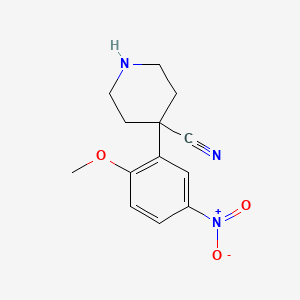
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
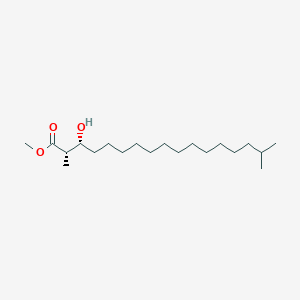
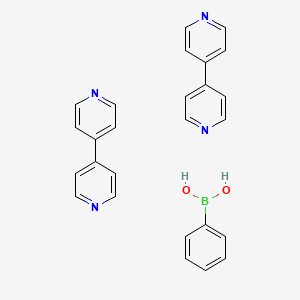
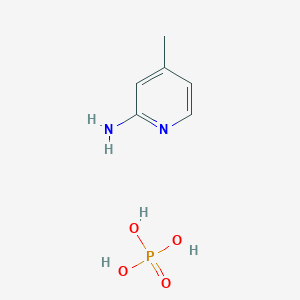
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
